Steric Bulk Quantification: XLogP3 Lipophilicity Differential Versus Des-Methyl Analog
The presence of two methyl groups at the 4- and 5-positions significantly increases lipophilicity compared to the des-methyl analog 3-bromo-2-methoxybenzoic acid (CAS 101084-39-3). The target compound exhibits a calculated XLogP3 value of 2.8, whereas the des-methyl analog shows an XLogP3 value of 2.1 [1]. This 0.7 log unit difference corresponds to an approximately 5-fold increase in predicted octanol-water partition coefficient, which directly impacts membrane permeability and compound partitioning behavior in biological or chromatographic systems [2]. Additionally, the topological polar surface area (TPSA) of 46.5 Ų for the target compound differs from the des-methyl analog (estimated TPSA ~46.5 Ų), reflecting comparable polarity despite increased lipophilicity [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-Bromo-2-methoxybenzoic acid (CAS 101084-39-3): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (~5-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.04.14 |
Why This Matters
Higher lipophilicity alters membrane permeability and chromatographic retention, making this compound unsuitable for direct substitution in synthetic routes optimized for less lipophilic analogs without revalidation of downstream purification and biological assay conditions.
- [1] PubChem. Compound Summary for CID 50882990: 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. Computed Properties: XLogP3-AA = 2.8. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem. Compound Summary for CID 2774329: 3-Bromo-2-methoxybenzoic acid. Computed Properties: XLogP3-AA = 2.1. National Center for Biotechnology Information. 2026. View Source
